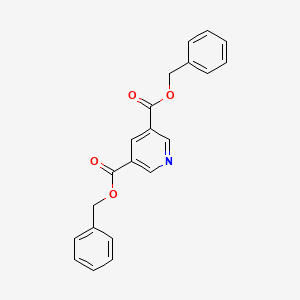

Dibenzyl pyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dibenzyl pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-20(25-14-16-7-3-1-4-8-16)18-11-19(13-22-12-18)21(24)26-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSYWHJZCQPRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CN=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Pyridine-3,5-dicarboxylic Acid

- Method: The classical approach involves reacting pyridine-3,5-dicarboxylic acid with benzyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Typically reflux under anhydrous conditions to drive the equilibrium toward ester formation.

- Notes: Removal of water by azeotropic distillation or use of dehydrating agents improves yields.

- Yield: Moderate to high, depending on catalyst and reaction time.

Use of Pyridine-3,5-dicarboxylic Acid Chlorides

- Method: Conversion of pyridine-3,5-dicarboxylic acid to the corresponding acid chloride using reagents like thionyl chloride, followed by reaction with benzyl alcohol.

- Conditions: Acid chloride formation under reflux in inert atmosphere; subsequent esterification at lower temperatures.

- Advantages: This method often provides higher yields and cleaner products due to the high reactivity of acid chlorides.

- Yield: Typically higher than direct esterification, often exceeding 75%.

Transesterification from Dimethyl or Diethyl Pyridine-3,5-dicarboxylate

- Method: Starting from dimethyl or diethyl pyridine-3,5-dicarboxylate, benzyl alcohol is used to replace the methyl or ethyl esters via transesterification catalyzed by acids or bases.

- Conditions: Elevated temperatures (e.g., 80–120°C), sometimes under reduced pressure to remove volatile alcohols.

- Notes: This method allows for milder conditions on the pyridine ring and better control over ester purity.

- Yield: Moderate, depending on catalyst and reaction time.

Detailed Experimental Data from Literature

Data synthesized from multiple sources, with emphasis on experimental reproducibility and yield optimization.

Research Findings and Optimization Notes

- Catalyst Choice: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are effective but require careful control to avoid pyridine ring protonation and side reactions.

- Solvent Effects: Use of inert solvents like toluene or chlorobenzene facilitates azeotropic removal of water, pushing the reaction to completion.

- Temperature Control: Esterification typically requires reflux temperatures (~110°C), but acid chloride methods allow milder conditions.

- Purification: Crystallization or column chromatography is often employed to isolate pure dibenzyl pyridine-3,5-dicarboxylate.

- Industrial Scale: Patent literature indicates that processes involving acid chloride intermediates and controlled ammonia pressure can be scaled industrially with good yield and safety.

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Time | Temperature Range | Yield Range (%) | Purity & Side Products | Scalability |

|---|---|---|---|---|---|

| Direct esterification | Several hours | Reflux (~110°C) | 60–75 | Moderate; water removal critical | Moderate |

| Acid chloride intermediate method | 1–3 hours | 0–80°C | 75–85 | High purity; fewer side products | High |

| Transesterification | 4–24 hours | 80–120°C | 65–80 | Moderate; catalyst-dependent | Moderate |

Chemical Reactions Analysis

Types of Reactions

Dibenzyl pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: 3,5-pyridinedicarboxylic acid.

Reduction: Dibenzyl 3,5-pyridinedicarbinol.

Substitution: Various substituted pyridinedicarboxylates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl pyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Dibenzyl pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Table 1: Key Structural and Physical Properties

*Calculated based on analogous structures.

Key Observations:

- Ester Group Impact: Benzyl esters (Dibenzyl) confer higher hydrophobicity compared to methyl or ethyl esters, influencing solubility and reactivity. For example, dimethyl pyridine-3,5-dicarboxylate dissolves readily in polar solvents like methanol, whereas benzyl derivatives may require less polar media .

- Substituent Effects : Nitrophenyl (e.g., Ben-bis, Nimodipine impurity) and nitrosophenyl groups enhance electron-withdrawing properties, affecting stability and synthetic pathways. Ben-bis forms via alkaline hydrolysis of dimethyl esters during Benidipine synthesis, highlighting reactivity differences .

Analytical and Pharmacological Relevance

- Chromatographic Behavior : Ben-bis impurity elutes at RT 8.55 min in ESI-MS, distinguishable from parent compounds via m/z 665 .

- Biological Activity : Benidipine (a dihydropyridine derivative) acts as a calcium channel blocker, whereas simpler esters like dimethyl pyridine-3,5-dicarboxylate lack pharmacological activity but are critical synthetic precursors .

Biological Activity

Dibenzyl pyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine family, noted for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine core with two carboxylate groups and dibenzyl substitutions. Its molecular structure contributes to its biological activity, particularly in oncology and antioxidant applications.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to target specific cellular pathways involved in tumor growth and drug resistance. The compound's antioxidant properties are also noteworthy, suggesting potential applications in oxidative stress-related conditions.

-

Anticancer Activity :

- Targets pathways involved in apoptosis and cell cycle regulation.

- Inhibits proliferation of drug-resistant cancer cells by modulating signaling pathways.

-

Antioxidant Properties :

- Scavenges free radicals, reducing oxidative damage.

- Enhances cellular defense mechanisms against oxidative stress.

Comparative Analysis of Similar Compounds

The following table outlines some structurally similar compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Diethyl 2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate | Ethyl instead of benzyl groups | Moderate anti-cancer activity |

| Dibenzyl 4-(1,3-benzodioxol-5-yl)-2,6-dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate | Benzodioxole substitution | Enhanced antioxidant properties |

| 2-Mesityl-6-methyl-1,4-Dihydropyridine | Mesityl group instead of dibenzyl | Antioxidant effects |

This comparative analysis highlights the unique pharmacological profile of this compound due to its specific substitutions.

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on various cancer cell lines demonstrated a significant reduction in cell viability in drug-resistant tumor cells. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Antioxidant Activity

In vitro assays revealed that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The compound's ability to enhance the expression of antioxidant enzymes was also documented.

Q & A

Q. Resolving discrepancies :

- Dynamic vs. static structures : Variable-temperature NMR differentiates tautomers (e.g., keto-enol).

- Crystallographic vs. solution data : Cross-validate with HRMS and computational modeling (DFT) ().

- Impurity interference : Use HPLC-MS () to detect byproducts.

How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs), and what structural features dictate its coordination behavior?

Answer:

Coordination design :

Q. Luminescence optimization :

- Antenna effect : Ligand absorbs UV (250–320 nm) and transfers energy to metals ().

- Synthesis : Solvothermal conditions (DMF/H₂O, 120°C, 24–48 hrs) yield crystalline MOFs. Characterize via PXRD and TGA ().

- Sensing applications : Quenching by paramagnetic ions (e.g., Cu) enables cation detection ().

What strategies are recommended for analyzing contradictory pharmacological data of this compound derivatives across different studies?

Answer:

Root causes of discrepancies :

- Assay variability : Cell line specificity (e.g., HEK-293 vs. HeLa) or concentration thresholds ().

- Impurity profiles : Trace solvents (e.g., DMF) may inhibit activity ().

Q. Resolution strategies :

- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) ().

- SAR analysis : Correlate substituents (e.g., 4-ethoxy vs. 3-methoxy groups) with bioactivity ().

- Database cross-checking : Use PubChem () to validate reported IC₅₀ values.

How can computational modeling enhance the understanding of this compound’s reactivity and supramolecular interactions?

Answer:

Key approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.